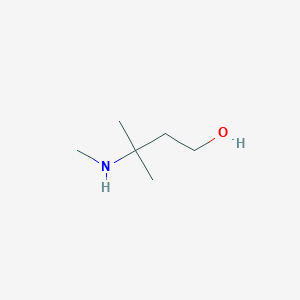

3-Methyl-3-(methylamino)butan-1-ol

Description

The compound 3-Methyl-3-(methylamino)butan-1-ol is a specific molecule that has garnered attention in specialized areas of chemical study. Its structure, featuring both an amino and an alcohol functional group on a substituted butane (B89635) backbone, places it in a class of compounds with significant utility in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(methylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,7-3)4-5-8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOUDUVJUBAXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298398 | |

| Record name | 3-Methyl-3-(methylamino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-49-2 | |

| Record name | 3-Methyl-3-(methylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17945-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-(methylamino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3 Methyl 3 Methylamino Butan 1 Ol

Retrosynthetic Disconnection Analysis of the Target Molecule

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Methyl-3-(methylamino)butan-1-ol, several logical disconnections can be envisioned, primarily targeting the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

A primary disconnection strategy involves breaking the C-N bond of the methylamino group. This leads to two potential synthons: a tertiary carbocation or a related electrophile at the C3 position, and a methylamine (B109427) nucleophile. This approach suggests a direct amination of a suitable precursor.

Another key retrosynthetic disconnection targets the C-C bond between C2 and C3. This would lead to precursors such as a protected amino ketone and a methyl Grignard reagent, or a related one-carbon nucleophile.

Finally, functional group interconversion (FGI) is a crucial aspect of the retrosynthetic analysis. The primary alcohol could be retrosynthetically derived from an alkene or a ketone, and the tertiary amine could be formed from a primary amine through methylation. These considerations open up a variety of potential starting materials and reaction pathways.

Classical and Established Synthetic Pathways

Traditional methods for the synthesis of amino alcohols have relied on robust and well-established reactions. These pathways often involve multiple steps and may require the use of protecting groups to ensure selectivity.

Strategies Involving Amination Reactions on Butanol Scaffolds

One classical approach involves the direct amination of a functionalized butanol derivative. This strategy leverages the pre-existing carbon skeleton and focuses on the formation of the C-N bond. A hypothetical route could start from 3-methyl-1,3-butanediol (B1361614). Selective activation of the tertiary hydroxyl group, for instance, by conversion to a leaving group like a tosylate or mesylate, would be challenging due to the steric hindrance and the presence of the primary alcohol. A more plausible approach would involve the oxidation of the primary alcohol to an aldehyde, followed by protection, activation of the tertiary alcohol, substitution with methylamine, and subsequent deprotection and reduction of the aldehyde.

A more direct, albeit challenging, method would be the direct amination of a tertiary alcohol. While direct displacement of a hydroxyl group is difficult, acid-catalyzed conditions with an amine could potentially proceed via an S_N1-type mechanism involving a carbocation intermediate. However, such reactions are often plagued by side reactions like elimination.

Reductive Amination Protocols for the Formation of the Methylamino Group

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, a suitable precursor would be 3-hydroxy-3-methylbutanal (B8750921) or a protected version thereof. Reaction of this β-hydroxy ketone with methylamine would form an iminium ion intermediate. Subsequent reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield the target tertiary amino alcohol. masterorganicchemistry.com The choice of reducing agent is crucial to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com Biocatalytic approaches using imine reductases (IREDs) in whole-cell systems are also emerging as a powerful tool for the asymmetric reductive amination of ketones with methylamine, offering high conversions and stereoselectivity. nih.gov

| Reactants | Reagents | Product | Key Features |

| 3-Hydroxy-3-methylbutanal, Methylamine | NaBH₃CN or NaBH(OAc)₃ | This compound | One-pot reaction, mild conditions, high selectivity for the iminium ion reduction. masterorganicchemistry.com |

| Ketone, Methylamine | Imine Reductase (IRED) whole-cell biocatalyst | Chiral N,3-dimethylcyclohexylamine (example) | High conversion and excellent stereoselectivity, cost-effective cofactor regeneration. nih.gov |

Multi-Step Conversions from Commercially Available Chemical Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from readily available chemical precursors.

One such precursor is 3-amino-3-methylbutan-1-ol . This primary amino alcohol provides the complete carbon skeleton and the hydroxyl group. The synthesis then simplifies to the selective N-methylation of the primary amine. Direct alkylation with a methylating agent like methyl iodide can lead to over-alkylation, forming the quaternary ammonium (B1175870) salt. Therefore, methods for selective mono-N-methylation are preferred. One such method involves the use of formaldehyde (B43269) and formic acid in the Eschweiler-Clarke reaction, although this typically leads to dimethylation. A more controlled approach could involve protecting the primary amine, for example as a carbamate, followed by methylation and deprotection.

Another viable commercially available precursor is 3-methyl-3-buten-1-ol (B123568) . This unsaturated alcohol can be converted to the target molecule through a two-step process. The first step would be a hydroboration-oxidation reaction to convert the alkene to a primary alcohol, yielding 3-methyl-1,3-butanediol. doubtnut.com The subsequent step would involve the amination of the tertiary alcohol, as discussed previously, or a more elaborate sequence of protection, oxidation, amination, and deprotection. A more direct route from 3-methyl-3-buten-1-ol could involve an aminomercuration-demercuration reaction, though this often requires stoichiometric amounts of toxic mercury salts.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and atom-economical synthetic methods. Catalytic processes, in particular, have gained prominence for their ability to reduce waste and improve efficiency.

Development of Catalytic Methods for Alcohol and Amine Bond Formation

The direct coupling of alcohols and amines to form C-N bonds, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, represents a highly attractive and green approach to amine synthesis. wikipedia.org This methodology avoids the pre-activation of the alcohol as a halide or sulfonate, and the only byproduct is water.

This process typically involves a transition metal catalyst (e.g., based on ruthenium, iridium, or copper) that first dehydrogenates the alcohol to an in-situ generated aldehyde or ketone. This carbonyl intermediate then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species formed in the initial dehydrogenation step, thus regenerating the catalyst. wikipedia.org The synthesis of unsymmetrical tertiary amines from two different alcohols and a primary amine has been successfully demonstrated using a simple CuAlOx–HT catalyst. rsc.org

For the synthesis of this compound, a potential catalytic route could involve the reaction of 3-methyl-1,3-butanediol with methylamine in the presence of a suitable catalyst. The catalyst would selectively dehydrogenate the primary alcohol to the corresponding aldehyde, which would then undergo reductive amination with methylamine.

| Catalyst System | Reaction Type | Advantages | Reference |

| CuAlOx–HT | Amination of two different alcohols with a primary amine | One-pot selective synthesis of unsymmetrical tertiary amines. | rsc.org |

| Ni-based catalysts | Reductive amination of alcohols | Abundant and relatively good catalytic activity. | wikipedia.org |

| Ru, Ir-based catalysts | Hydrogen auto-transfer from alcohols to amines | Atom-economical, green, water as the only byproduct. | wikipedia.org |

Stereoselective Synthesis for Enantiomeric Control

As this compound possesses a chiral center at the C3 position, the synthesis of single enantiomers is a significant consideration, particularly for applications in pharmaceuticals or as chiral auxiliaries. While specific stereoselective methods for this compound are not extensively documented, several strategies employed for analogous amino alcohols can be adapted.

One prominent method is the use of biocatalysis. Enzymes such as transaminases have demonstrated high enantioselectivity in the synthesis of chiral amines from ketones. For instance, the preparation of enantiomerically pure (R)-3-aminobutan-1-ol has been achieved by treating 4-hydroxybutan-2-one with a transaminase enzyme. google.com A similar enzymatic reductive amination of 4-hydroxy-4-methylpentan-2-one with methylamine could potentially yield enantiomerically enriched (R)- or (S)-3-Methyl-3-(methylamino)butan-1-ol. Multi-enzyme cascade reactions have also proven effective in producing enantiopure 1,2-amino alcohols from renewable sources like L-phenylalanine, showcasing the power of biocatalysis in achieving high yields and excellent enantiomeric excess. nih.govacs.org

Another approach is the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a known method for producing chiral 1,2-amino alcohols. acs.org Similarly, chiral ligands can be employed in conjunction with metal catalysts for the enantioselective addition of organometallic reagents to aldehydes or the reduction of ketones. For example, chiral amino alcohols have been used as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com

A summary of potential stereoselective methods is presented in the table below.

| Method | Chiral Source/Catalyst | Potential Precursor | Key Features |

| Enzymatic Reductive Amination | Transaminase | 4-hydroxy-4-methylpentan-2-one | High enantioselectivity, mild reaction conditions. |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | 4-hydroxy-4-methylpentan-2-one and methylamine | High yields and enantiomeric ratios possible. |

| Chiral Ligand-Mediated Addition | Chiral amino alcohol ligand | A suitable aldehyde precursor | Establishes the chiral center via C-C bond formation. |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amino alcohols has been successfully translated to continuous flow processes. mit.edugoogle.com These systems often involve modular reactors that can be configured for multi-step syntheses. rsc.org

A continuous flow process for an amino alcohol intermediate has been developed, demonstrating a significant reduction in reaction time and improved safety by using aqueous ammonium hydroxide (B78521) in a flow reactor. acs.org For the synthesis of this compound, a flow process could be envisioned based on the reductive amination of 4-hydroxy-4-methylpentan-2-one. This would involve pumping streams of the hydroxy ketone, methylamine, and a reducing agent through a heated reactor, potentially packed with a solid-supported catalyst.

The key modules in a potential continuous flow synthesis could include:

Reagent Introduction: Precise pumping of starting materials and reagents.

Reaction Module: A heated microreactor or packed-bed reactor for the chemical transformation.

In-line Workup: Continuous liquid-liquid extraction for purification.

Product Collection: Automated collection of the purified product.

The benefits of applying flow chemistry to the synthesis of amino alcohols include enhanced process control and the ability to safely handle hazardous intermediates. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects, Temperature Regimes, and Pressure Influences on Synthesis

The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. In reductive amination reactions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often used as they are compatible with common reducing agents. However, in some cases, the use of non-protic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) may be preferred to avoid side reactions. acs.org The temperature of the reaction is a critical parameter to control, with lower temperatures often favoring higher selectivity, while higher temperatures can increase the reaction rate. Pressure can be a key factor in reactions involving gaseous reagents like hydrogen in catalytic hydrogenations, where higher pressures can lead to faster reaction rates.

Catalyst Design, Screening, and Mechanistic Insights

For catalytic routes such as reductive amination, the choice of catalyst is paramount. A wide range of catalysts can be employed, from precious metal catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) to more economical nickel-based catalysts like Raney nickel. wikipedia.org The activity and selectivity of these catalysts can be tuned by the choice of support and the presence of promoters.

In recent years, there has been a shift towards the use of non-noble metal catalysts for reductive amination due to their lower cost and toxicity. frontiersin.org For instance, highly active cobalt particles prepared in situ have been shown to be effective for the reductive amination of aldehydes and ketones under mild conditions. acs.org

Mechanistic understanding of the catalytic cycle is crucial for rational catalyst design and optimization. For reductive amination, the process generally involves the formation of a hemiaminal intermediate, followed by dehydration to an imine or iminium ion, which is then reduced by the catalyst. unacademy.com

The following table summarizes various catalysts used in reductive amination reactions that could be applicable to the synthesis of this compound.

| Catalyst | Reducing Agent | Key Features |

| Palladium on Carbon (Pd/C) | H₂ | Widely used, versatile, and efficient. wikipedia.org |

| Raney Nickel | H₂ | Cost-effective, highly active for hydrogenation. wikipedia.org |

| Sodium Borohydride (NaBH₄) | NaBH₄ | Mild reducing agent, suitable for laboratory scale. wikipedia.org |

| Sodium Triacetoxyborohydride (STAB) | STAB | Selective for the reduction of iminium ions over ketones. wikipedia.org |

| In situ generated Cobalt particles | H₂ | Non-noble metal catalyst, mild reaction conditions. acs.org |

Yield Enhancement Strategies and Isolation Methodologies

Maximizing the yield and ensuring the purity of the final product are key objectives in any synthetic process. For the synthesis of this compound, several strategies can be employed to enhance the yield. These include optimizing the stoichiometry of the reactants, controlling the reaction temperature and time, and using an efficient catalyst.

The isolation and purification of amino alcohols can sometimes be challenging due to their polarity and potential for water solubility. Standard techniques such as distillation, crystallization, or chromatography are typically employed. The choice of method will depend on the physical properties of the compound and the impurities present. For small, polar molecules, derivatization might be necessary to facilitate purification or analysis. vcu.edu In a continuous flow setup, in-line extraction and purification can streamline the process and potentially improve the isolated yield. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Methylamino Butan 1 Ol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in 3-Methyl-3-(methylamino)butan-1-ol can undergo several key reactions, including esterification, etherification, oxidation, and nucleophilic substitution. However, the proximity of the bulky tertiary alkyl structure often necessitates more forcing reaction conditions compared to sterically unhindered primary alcohols.

Esterification and Etherification Reactions and Their Scope

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, yields the corresponding esters. The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method. Due to steric hindrance, the reaction rates are generally slower than those observed for less hindered primary alcohols, and may require higher temperatures and longer reaction times to achieve satisfactory yields. The use of more reactive acylating agents, like acid chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) can facilitate the reaction under milder conditions.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The steric bulk around the oxygen atom can impede the approach of the alkyl halide, particularly if the halide is also sterically demanding.

| Reaction Type | Reactant | Reagent | Product |

| Esterification | This compound | Acetic anhydride, Pyridine | 3-(Methylamino)-3-methylbutyl acetate |

| Etherification | This compound | Sodium hydride, then Methyl iodide | 1-Methoxy-3-methyl-3-(methylamino)butane |

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: To achieve the partial oxidation to 3-Methyl-3-(methylamino)butanal, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are commonly employed for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol to the corresponding carboxylic acid, 3-Methyl-3-(methylamino)butanoic acid. Common reagents for this full oxidation include potassium permanganate (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO4).

| Desired Product | Oxidizing Agent | Typical Conditions |

| 3-Methyl-3-(methylamino)butanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, room temperature |

| 3-Methyl-3-(methylamino)butanoic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, followed by acidification |

Nucleophilic Substitution Reactions at the C1 Position

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, activation of the hydroxyl group is necessary to facilitate substitution reactions. This can be achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a better leaving group (H₂O). Subsequent attack by a nucleophile can then occur.

Alternatively, the hydroxyl group can be converted into a more effective leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then susceptible to displacement by a wide range of nucleophiles. However, S_N2 reactions at the C1 position will be sterically hindered by the adjacent quaternary carbon, which can lead to slower reaction rates or favor elimination reactions under certain conditions.

| Activation Method | Reagent | Intermediate | Subsequent Nucleophile | Final Product |

| Protonation | HBr (conc.) | 3-(Methylamino)-3-methylbutyl oxonium ion | Br⁻ | 1-Bromo-3-methyl-3-(methylamino)butane |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 3-(Methylamino)-3-methylbutyl tosylate | NaN₃ | 1-Azido-3-methyl-3-(methylamino)butane |

Reactions Associated with the Tertiary Methylamino Group

The tertiary methylamino group in this compound is nucleophilic and can participate in a variety of reactions, including N-alkylation and N-acylation, as well as the formation of amides, carbamates, and ureas.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. It can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via a standard S_N2 mechanism.

N-Acylation: While tertiary amines cannot be acylated in the same way as primary and secondary amines to form amides, they can react with acylating agents. For instance, they can act as catalysts in acylation reactions or, in some cases, react with acid chlorides to form acylammonium salts, which can be reactive intermediates.

| Reaction Type | Reactant | Reagent | Product |

| N-Alkylation | This compound | Methyl iodide | 1-Hydroxy-3-methyl-N,N,N-trimethylbutan-3-aminium iodide |

Coordination Chemistry and Ligand Complexation with Metal Centers

There is no specific information available in the scientific literature regarding the coordination chemistry of this compound with metal centers. As a bidentate ligand, it possesses both a nitrogen atom (from the methylamino group) and an oxygen atom (from the hydroxyl group) that could potentially coordinate with metal ions. General studies on other amino alcohols demonstrate their capability to form stable complexes with various transition metals. researchgate.nettandfonline.comingentaconnect.com The coordination typically occurs via the nitrogen and oxygen atoms, forming a chelate ring. researchgate.nettandfonline.comingentaconnect.com However, without experimental data for this compound, details such as formation constants, coordination geometries, and the properties of any resulting metal complexes are unknown.

Intramolecular Reactions and Ring-Closing Pathways

No studies documenting intramolecular reactions or ring-closing pathways for this compound have been found. Structurally, the molecule has a hydroxyl group and a secondary amine, which could potentially undergo intramolecular cyclization to form a substituted oxazinane. Such reactions are known for other amino alcohols and can be promoted by various catalytic systems. rsc.org However, the feasibility, reaction conditions, and products of such a reaction for this specific compound have not been reported.

Elucidation of Reaction Mechanisms and Kinetic Studies

A detailed elucidation of reaction mechanisms involving this compound is not present in the current body of scientific literature. Consequently, there is no information on the following specific areas of investigation:

No kinetic studies on any transformations of this compound have been published. Therefore, no data tables on reaction rates, rate constants, or reaction orders can be provided.

There are no reports on the use of spectroscopic techniques to monitor reactions of this compound or to identify any reaction intermediates.

No isotopic labeling studies have been conducted to determine the reaction pathways of this compound. This technique is a powerful tool for elucidating reaction mechanisms, but its application to this compound has not been documented. wikipedia.orgslideshare.netfiveable.me

Stereochemical Aspects of Reactions and Stereocontrol Strategies

Since this compound possesses a chiral center at the third carbon atom, its reactions could have stereochemical implications. However, in the absence of any reported reactions, there is no information on the stereochemical outcomes or any strategies for stereocontrol.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR Techniques (¹H, ¹³C, ¹⁵N NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methyl-3-(methylamino)butan-1-ol is expected to reveal distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The protons of the two methyl groups attached to the quaternary carbon would likely appear as a singlet, being chemically equivalent. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would exhibit a signal, potentially a triplet if coupled to the adjacent methylene group. The other methylene group (-CH₂-) would also present a distinct signal, likely a triplet. The N-methyl protons would appear as a singlet, and the N-H proton would also be a singlet, though its chemical shift can be variable and concentration-dependent. The hydroxyl proton (-OH) signal is also a singlet and its position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon skeleton of the molecule. Four distinct carbon signals are anticipated: one for the two equivalent methyl carbons attached to the quaternary center, one for the quaternary carbon itself, one for each of the two methylene carbons, and one for the N-methyl carbon. The chemical shifts of the carbons bonded to the heteroatoms (oxygen and nitrogen) would be downfield due to their deshielding effects.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, could offer valuable information about the electronic environment of the nitrogen atom. A single signal would be expected for the nitrogen in the methylamino group.

Predicted ¹H and ¹³C NMR Data:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.7 | ~60 |

| C2 (-CH₂-) | ~1.7 | ~40 |

| C3 (-C(CH₃)₂) | - | ~55 |

| C4, C5 (-C(CH₃)₂) | ~1.1 (singlet, 6H) | ~25 |

| N-CH₃ | ~2.3 (singlet, 3H) | ~35 |

| N-H | Variable (singlet, 1H) | - |

| O-H | Variable (singlet, 1H) | - |

Note: These are predicted values and may differ from experimental data.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. A cross-peak would be expected between the protons of the -CH₂OH group and the adjacent -CH₂- group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the protons of the gem-dimethyl groups to the quaternary carbon (C3) and the adjacent methylene carbon (C2). The N-methyl protons would show a correlation to the quaternary carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For example, NOE correlations might be observed between the N-methyl protons and the protons of the gem-dimethyl groups, helping to confirm the three-dimensional structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₁₅NO), the predicted exact mass of the protonated molecule [M+H]⁺ is approximately 118.1226.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group: Cleavage of a C-C bond to lose a methyl radical (•CH₃), resulting in an ion at m/z [M-15]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the formation of a stable iminium ion.

Loss of water: Dehydration from the alcohol functional group, leading to an ion at m/z [M-18]⁺.

Cleavage of the butanol chain: Fragmentation at various points along the carbon chain.

Predicted Fragmentation Data:

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₆H₁₆NO⁺ | 118.1226 |

| [M-CH₃]⁺ | C₅H₁₂NO⁺ | 102.0913 |

| [M-H₂O]⁺ | C₆H₁₄N⁺ | 100.1121 |

| [CH₂=NHCH₃]⁺ | C₂H₆N⁺ | 44.0495 |

| [C(CH₃)₂NHCH₃]⁺ | C₄H₁₀N⁺ | 72.0808 |

Note: These are predicted values and fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H stretch: A moderate absorption in the range of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene groups.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.

C-N stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C-C backbone vibrations and symmetric C-H stretching modes are often more prominent in Raman spectra compared to IR. The N-H and O-H stretching vibrations would also be observable.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

| C-N | Stretching | 1020-1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline)

The definitive determination of the three-dimensional structure of a molecule in its solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical reactivity and biological interactions.

Should a crystalline form of this compound be obtained, the process of X-ray crystallographic analysis would involve the following steps:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data.

The resulting crystallographic data would provide an unambiguous determination of the molecular structure, including the stereochemistry at the chiral center (C3).

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of chemical compounds, offering high-resolution separation for both purity assessment and preparative purposes. For a chiral amino alcohol like this compound, a suite of advanced chromatographic methods can be applied.

Method Development for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, ideal for the separation and quantification of non-volatile or thermally labile compounds. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of structurally similar compounds.

For instance, a method for the closely related compound, 3-Amino-3-methylbutan-1-ol, utilizes a reverse-phase approach on a Newcrom R1 column. sielc.com This suggests a promising starting point for the method development for this compound.

A potential HPLC method could be configured as follows:

| Parameter | Suggested Condition |

| Column | C18 or a polar-embedded reverse-phase column (e.g., Newcrom R1) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the amine. |

| Detection | UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or more universally, with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |

| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical scale. |

| Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) for improved reproducibility. |

Method development would involve optimizing the mobile phase composition, gradient profile, and column chemistry to achieve optimal resolution of the main peak from any impurities.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of polar -OH and -NH groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

A common and effective derivatization strategy for amino alcohols is silylation. nih.govresearchgate.netresearchgate.netsigmaaldrich.comcolostate.edu This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The GC analysis of the silylated derivative would typically involve:

| Parameter | Suggested Condition |

| Derivatization Reagent | BSTFA with 1% TMCS, or MTBSTFA |

| Reaction Conditions | Heating the analyte with the reagent in a suitable solvent (e.g., acetonitrile, pyridine) |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-300 °C) |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and structural elucidation. |

The mass spectrum of the derivatized compound would show characteristic fragmentation patterns, aiding in its identification. PubChem lists a GC-MS spectrum for the related compound "3-(Methylamino)butan-1-ol", indicating the feasibility of this approach. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Given that this compound possesses a chiral center at the C3 position, the separation of its enantiomers is crucial for applications where stereochemistry is important. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound. This can be achieved through either HPLC or GC using a chiral stationary phase (CSP) or by derivatization with a chiral derivatizing agent (CDA).

Chiral HPLC:

Direct separation of the enantiomers can often be achieved using a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including amino alcohols. libretexts.org

An alternative HPLC approach is the indirect method, where the enantiomers of this compound are reacted with a chiral derivatizing agent to form a pair of diastereomers. libretexts.orgresearchgate.netnih.gov These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). Common CDAs for amino alcohols include chiral isocyanates or activated carboxylic acids.

A prospective chiral HPLC method could be:

| Parameter | Suggested Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) or a standard C18 column if using a chiral derivatizing agent. |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) for normal phase CSPs. |

| Detection | UV or MS, depending on the presence of a chromophore in the analyte or the derivatizing agent. |

Chiral GC:

For GC-based chiral separation, the compound must first be derivatized to increase its volatility. The resulting derivative is then analyzed on a GC equipped with a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for the chiral separation of a wide variety of compounds, including derivatized amino alcohols.

| Parameter | Suggested Condition |

| Derivatization | Silylation or acylation. |

| GC Column | A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative). |

| Oven Program | An optimized temperature program to achieve baseline separation of the enantiomeric derivatives. |

| Detector | FID or MS. |

The development of a successful chiral separation method would require screening different chiral stationary phases and optimizing the chromatographic conditions to achieve the best resolution between the two enantiomers.

In-Depth Theoretical and Computational Analysis of this compound

Detailed theoretical and computational chemistry investigations into the compound this compound are limited in publicly available scientific literature. While foundational data for this specific molecule can be referenced from chemical databases, extensive research articles focusing on its electronic structure, bonding, and conformational analysis are not readily found. This article synthesizes the available structural information and provides a theoretical framework for the computational analysis of this molecule, in line with the requested focus.

Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Methyl 3 Methylamino Butan 1 Ol

Homologation and Isomerization Strategies for Structural Variants

The generation of structural variants of 3-Methyl-3-(methylamino)butan-1-ol can be achieved through homologation and isomerization reactions, which alter the carbon skeleton or the relative positions of the functional groups.

Homologation: This process involves the extension of the carbon chain, typically by one methylene (B1212753) (–CH₂) unit. A common strategy for homologating the alcohol terminus is the Arndt–Eistert reaction. rsc.org This would involve an initial oxidation of the primary alcohol to a carboxylic acid, conversion to an acyl chloride, and subsequent reaction with diazomethane to form a diazoketone. A final Wolff rearrangement in the presence of water would yield the homologated carboxylic acid, which can then be reduced back to the primary alcohol. This multi-step sequence effectively inserts a methylene group between the original carbon chain and the hydroxyl group.

Another approach, the Kowalski ester homologation, could be adapted to convert an ester derivative of the corresponding α-amino acid into a β-amino ester, thereby extending the chain. wikipedia.org

Isomerization: The strategic relocation of the hydroxyl and methylamino groups can lead to a diverse range of isomers. For instance, converting the primary alcohol to a good leaving group (e.g., a tosylate) could facilitate an intramolecular nucleophilic substitution by the amine to form a cyclic azetidinium intermediate. Subsequent ring-opening with an external nucleophile could yield isomers. The development of enzymatic cascades and chemo-biocatalytic routes also offers pathways for the synthesis of specific enantiopure amino alcohol isomers from precursors like L-phenylalanine. nih.govacs.org These methods provide precise control over stereochemistry, which is crucial for generating specific biologically active molecules.

Chemical Modifications of the Hydroxyl Group

The primary hydroxyl group is a prime site for chemical derivatization through etherification, esterification, and oxidation reactions.

Ethers: The synthesis of ether derivatives can be readily accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S(_N)2 reaction to yield the desired ether.

Esters: Esterification of the hydroxyl group can be achieved by reaction with various acylating agents. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine provides a straightforward route to ester formation. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.

Phosphate Derivatives: Phosphorylation of the alcohol is a key transformation for creating phosphate esters. kuleuven.be This can be achieved using several methods. A common laboratory procedure involves reacting the alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base. upm.edu.my Alternatively, milder and more selective reagents have been developed. Treatment with trimethyl phosphite and carbon tetrabromide in pyridine can produce dimethyl phosphate esters under gentle conditions. acs.org Another method involves the reaction with phosphoric anhydride (P₂O₅) and water to promote the formation of phosphate monoesters. researchgate.net

| Derivative Type | Reactant | Product Name | Chemical Structure of Product |

|---|---|---|---|

| Ether | Methyl Iodide (CH₃I) | 1-Methoxy-3-methyl-3-(methylamino)butane | CH₃OC₄H₈C(CH₃)(NHCH₃) |

| Ester | Acetyl Chloride (CH₃COCl) | 3-Methyl-3-(methylamino)butyl acetate | CH₃COOC₄H₈C(CH₃)(NHCH₃) |

| Phosphate Ester | Phosphorus Oxychloride (POCl₃) | 3-Methyl-3-(methylamino)butyl dihydrogen phosphate | (HO)₂P(O)OC₄H₈C(CH₃)(NHCH₃) |

The primary alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. The presence of the amine group necessitates chemoselective methods to avoid its oxidation. mdpi.com

Aldehyde Synthesis: Mild oxidizing agents are required for the selective oxidation to the corresponding aldehyde, 3-methyl-3-(methylamino)butanal. Reagents such as pyridinium chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation are effective for this transformation. Another approach involves using oxoammonium salts under slightly acidic conditions, which protonates the amine, rendering it inert to oxidation while allowing the alcohol to be converted to the aldehyde. nih.gov

Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, 3-methyl-3-(methylamino)butanoic acid.

Transformations of the Aldehyde: The resulting amino aldehyde is a valuable synthetic intermediate. rsc.orgacs.orgnih.gov It can undergo a variety of chemical transformations. For example, reductive amination with a primary or secondary amine can introduce new substituents on the nitrogen atom. Reaction with organometallic reagents, such as Grignard or organolithium reagents, allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

Chemical Modifications of the Methylamino Group

The secondary amine functionality is a key site for modifications, allowing for the synthesis of tertiary amines, quaternary salts, amides, ureas, and sulfonamides.

Tertiary Amines: The secondary amine can be converted to a tertiary amine through N-alkylation. This is commonly achieved by reaction with an alkyl halide. wikipedia.org However, this method can sometimes lead to overalkylation. libretexts.org A more controlled method is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the tertiary amine. organic-chemistry.org The "hydrogen-borrowing" strategy, using alcohols as alkylating agents with a transition metal catalyst, offers an environmentally benign alternative. researchgate.netnih.gov

Quaternary Ammonium (B1175870) Salts: The synthesis of quaternary ammonium salts is achieved by the exhaustive alkylation of the amine nitrogen. quora.com This reaction, often referred to as the Menshutkin reaction, involves treating the precursor tertiary amine with an alkyl halide. wikipedia.org The resulting quaternary ammonium salt is permanently charged, regardless of pH.

| Derivative Type | Reactant | Product Name | Chemical Structure of Product |

|---|---|---|---|

| Tertiary Amine | Ethyl Iodide (CH₃CH₂I) | 3-(Ethyl(methyl)amino)-3-methylbutan-1-ol | HOC₄H₈C(CH₃)(N(CH₃)CH₂CH₃) |

| Quaternary Ammonium Salt | Excess Methyl Iodide (CH₃I) | 1-Hydroxy-3-methyl-N,N,N-trimethylbutan-3-aminium iodide | [HOC₄H₈C(CH₃)(N(CH₃)₃)]⁺I⁻ |

Amides: The secondary amine can be acylated to form amides. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl byproduct. masterorganicchemistry.com Direct coupling of the amine with a carboxylic acid is also possible using coupling reagents like dicyclohexylcarbodiimide (DCC). rsc.org

Ureas: Urea derivatives can be synthesized from the secondary amine through several routes. The most common method involves the reaction of the amine with an isocyanate (R-N=C=O). acs.org An alternative, safer approach uses a phosgene equivalent like carbonyldiimidazole (CDI). The amine first reacts with CDI to form an activated carbamoyl intermediate, which then reacts with another amine to yield the final urea product. rsc.org Urea can also be used directly as a carbonyl source with certain catalysts. fudan.edu.cn

Sulfonamides: Sulfonamides are prepared by the reaction of the secondary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). researchgate.netcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521) (the Hinsberg test), to scavenge the hydrochloric acid that is formed. organic-chemistry.org

| Derivative Type | Reactant | Product Name | Chemical Structure of Product |

|---|---|---|---|

| Amide | Benzoyl Chloride (C₆H₅COCl) | N-(4-hydroxy-2-methylbutan-2-yl)-N-methylbenzamide | HOC₄H₈C(CH₃)(N(CH₃)COC₆H₅) |

| Urea | Phenyl Isocyanate (C₆H₅NCO) | 1-(4-hydroxy-2-methylbutan-2-yl)-1-methyl-3-phenylurea | HOC₄H₈C(CH₃)(N(CH₃)CONHC₆H₅) |

| Sulfonamide | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | N-(4-hydroxy-2-methylbutan-2-yl)-N,4-dimethylbenzenesulfonamide | HOC₄H₈C(CH₃)(N(CH₃)SO₂C₆H₄CH₃) |

Stereoisomeric Derivatives and Enantiomeric Purity Studies

The molecular structure of this compound contains a chiral center at the C3 position, indicating the potential for two enantiomers: (R)-3-Methyl-3-(methylamino)butan-1-ol and (S)-3-Methyl-3-(methylamino)butan-1-ol. The synthesis and separation of these stereoisomers are crucial for understanding their distinct biological activities.

While specific studies on the stereoselective synthesis or chiral resolution of this compound are not readily found, methods applied to analogous compounds such as 3-(methylamino)butan-1-ol can provide insights. Techniques for achieving enantiomeric purity often involve:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers. This can be achieved through methods like diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

The determination of enantiomeric purity is a critical step to validate the success of these methods. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective technique for separating and quantifying enantiomers, thereby allowing for the calculation of enantiomeric excess (ee).

Table 1: Potential Methods for Enantiomeric Purity Determination of this compound

| Analytical Technique | Principle | Potential Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R)- and (S)-enantiomers. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Analysis of derivatized enantiomers. |

| NMR Spectroscopy | Using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Determination of enantiomeric ratios. |

Design and Synthesis of Chemical Libraries Based on the this compound Scaffold

A chemical library is a collection of diverse molecules based on a common structural framework, known as a scaffold. The this compound scaffold, with its amino alcohol functionality, presents opportunities for structural diversification to explore structure-activity relationships (SAR).

The design of a chemical library based on this scaffold would typically involve modifying specific functional groups to generate a range of analogues. Key diversification points on the this compound scaffold include:

The primary alcohol: This group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or other functional groups.

The secondary amine: The methylamino group can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents.

The synthesis of such a library would likely employ combinatorial chemistry techniques, which allow for the rapid and systematic production of a large number of compounds. This could involve parallel synthesis, where reactions are carried out in separate wells of a microtiter plate, or solid-phase synthesis, where the scaffold is attached to a resin bead and subsequently modified.

Table 2: Potential Diversification Strategies for a this compound-based Chemical Library

| Diversification Point | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Alcohol | Esterification | Acyl chlorides, Carboxylic acids | Ester |

| Etherification | Alkyl halides | Ether | |

| Oxidation | PCC, DMP | Aldehyde | |

| Secondary Amine | Acylation | Acyl chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

The resulting chemical library could then be screened against various biological targets to identify compounds with desired activities.

Potential Applications in Non Biological and Non Clinical Chemical Sciences

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if chiral)

The molecular structure of 3-Methyl-3-(methylamino)butan-1-ol possesses a chiral center at the third carbon, making it an optically active molecule. This inherent chirality suggests its potential for applications in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. However, a thorough review of scientific literature indicates a lack of specific research on the application of this compound as a chiral auxiliary or ligand.

In theory, the amino and hydroxyl groups of this compound could serve as coordination sites for metal centers, forming chiral metal complexes. These complexes could potentially catalyze a variety of asymmetric transformations. The synthesis of such ligands would likely involve the reaction of the amino or hydroxyl group with other organic moieties to create bidentate or multidentate ligands. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the nitrogen or oxygen atoms. Despite this potential, there are no published studies detailing the design and synthesis of specific ligands derived from this compound for use in metal-mediated catalysis.

Chiral amino alcohols are a well-established class of ligands and catalysts for a range of enantioselective organic reactions, including reductions, additions to carbonyls, and cycloadditions. The structural features of this compound are analogous to other successful chiral ligands. However, there is no documented experimental evidence of its application in promoting any specific enantioselective organic reactions. Research in this area would be required to determine its efficacy and the potential scope of its utility in asymmetric synthesis.

Utility as a Building Block in Polymer Chemistry and Material Science

The bifunctional nature of this compound, containing both a hydroxyl and a secondary amine group, suggests its potential as a monomer or functional additive in the synthesis of new polymers and materials.

The presence of both an alcohol and an amine group allows this compound to potentially act as a monomer in polycondensation reactions. For example, it could react with dicarboxylic acids or their derivatives to form poly(ester-amide)s, or with diisocyanates to form polyurethanes. The specific properties of the resulting polymers would depend on the co-monomers used and the polymerization conditions. However, there is a lack of published research describing the synthesis and characterization of polymers derived from this specific monomer.

The reactive hydroxyl and amino groups of this compound could also be utilized to modify existing polymers. It could potentially be grafted onto polymer backbones to introduce pendent hydroxyl and amino functionalities, which could then serve as sites for further reactions or to alter the physical properties of the material, such as hydrophilicity or adhesion. It could also act as a cross-linking agent to create polymer networks with enhanced mechanical or thermal stability. Currently, there are no specific examples in the scientific literature of its use in these applications.

Applications in Solvents or Green Chemistry Technologies

The development of environmentally benign solvents and chemical processes is a key focus of green chemistry. Amino alcohols are a class of compounds that have been explored as alternative solvents due to their low volatility, and their ability to dissolve a range of polar and nonpolar substances.

The properties of this compound, such as its polarity and hydrogen bonding capabilities, suggest it could function as a solvent for certain applications. Its potential biodegradability could also be an advantage from a green chemistry perspective. However, there is no available data on its solvent properties or its evaluation as a green solvent alternative. Further research would be needed to assess its performance, environmental impact, and economic viability for any large-scale applications.

Investigation as a Component in Ionic Liquids or Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with tunable properties that have garnered significant interest. Amino alcohols, in general, are recognized for their ability to act as hydrogen-bond donors. fiveable.medoi.orgnih.gov This characteristic is crucial in the formation of DESs, which are typically mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). doi.orgrsc.org

The this compound molecule possesses both a hydroxyl group and an N-H bond, both of which can act as hydrogen bond donors. This dual functionality could allow it to form stable eutectic mixtures with various hydrogen bond acceptors, such as choline chloride. The resulting DES could exhibit unique physicochemical properties, including viscosity, polarity, and thermal stability, which are influenced by the nature of the hydrogen bond donor. rsc.org While specific studies on this compound in this context are not prevalent, the general principles of DES formation support its potential as a viable HBD component.

Solvation Properties in Non-Aqueous Media

The solvation properties of a compound are critical to its application as a solvent or co-solvent. Amino alcohols are known to be soluble in polar solvents and can influence the solvation of other species in solution. alfa-chemistry.comresearchgate.net The presence of both a polar hydroxyl group and a moderately polar methylamino group in this compound suggests it would be soluble in a range of polar non-aqueous solvents.

Use as a Precursor for Fine Chemical Synthesis and Specialty Chemicals

Amino alcohols are valuable building blocks in organic synthesis due to their dual functionality. alfa-chemistry.comnih.gov They can serve as precursors for a wide array of more complex molecules, including pharmaceuticals, chiral ligands, and other specialty chemicals. nih.govacs.org

The hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and etherification. The secondary amine is nucleophilic and can participate in reactions like N-alkylation, acylation, and condensation with carbonyl compounds to form imines. fiveable.me This reactivity makes it a potentially useful precursor for the synthesis of various fine and specialty chemicals. For instance, chiral amino alcohols are widely used as scaffolds in the synthesis of biologically active molecules and as ligands in asymmetric catalysis. nih.govwestlake.edu.cn The N-methylation present in this compound can also influence the pharmacokinetic properties of peptides if incorporated into such structures. ingentaconnect.comresearchgate.netmonash.edu

While specific synthetic routes starting from this compound are not extensively documented in the available literature, its structural motifs are found in various complex molecules, suggesting its potential as a synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2704-55-4 guidechem.com |

| Canonical SMILES | CC(CCO)NC nih.gov |

| InChI | InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3 nih.gov |

| InChIKey | HNNZBZKURNBXOO-UHFFFAOYSA-N nih.gov |

| Property | Predicted Value |

| pKa | 15.03 ± 0.10 guidechem.com |

| XLogP3-AA | -0.1 nih.gov |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Topological Polar Surface Area | 32.3 Ų nih.gov |

Future Research Directions and Unresolved Academic Questions

Development of Novel and More Efficient Synthetic Routes to 3-Methyl-3-(methylamino)butan-1-ol

Current synthetic pathways to this compound often rely on multi-step sequences that may involve harsh reagents or generate considerable waste. A primary area for future investigation is the development of more atom-economical and efficient synthetic strategies. Research could focus on:

Direct Amination Strategies: Investigating catalytic methods for the direct amination of precursor diols or the reductive amination of hydroxy ketones. This would circumvent the need for protecting groups and reduce the number of synthetic steps.

Biocatalytic Synthesis: Exploring the use of engineered enzymes, such as aminotransferases or alcohol dehydrogenases, to produce the target molecule enantioselectively from simple precursors. This approach offers the potential for high selectivity under mild, aqueous conditions.

Flow Chemistry Approaches: Adapting or developing new synthetic routes amenable to continuous flow processing. This could enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and facilitate easier scale-up.

A comparative analysis of a hypothetical current route versus a potential future "green" route highlights the areas for improvement:

| Metric | Hypothetical Current Route | Potential Future Biocatalytic Route |

| Starting Materials | Multi-step from protected precursors | Simple, renewable feedstocks |

| Number of Steps | 3-5 steps | 1-2 enzymatic steps |

| Solvent Usage | High volume of organic solvents | Primarily aqueous buffer |

| Atom Economy | Moderate | High |

| Byproducts | Stoichiometric waste from reagents | Minimal, often biodegradable |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The interplay between the amino and hydroxyl groups, constrained by the gem-dimethyl substituted backbone, suggests a rich and underexplored reactivity profile. Future studies should aim to elucidate novel transformations, such as:

Intramolecular Cyclizations: Investigating conditions to promote intramolecular cyclization to form substituted oxazinanes or other heterocyclic systems. The steric hindrance around the nitrogen atom could lead to unusual ring conformations or reactivities.

Catalytic Activity: Exploring the potential of the compound itself or its metal complexes as catalysts. The amino alcohol moiety is a classic ligand motif, and its unique steric and electronic properties could be harnessed in asymmetric synthesis or polymerization reactions.

Oxidative Transformations: Studying the selective oxidation of either the alcohol or the amine functionality. Developing methods to selectively target one group while the other remains intact would be a valuable synthetic tool. For instance, selective oxidation of the alcohol to an aldehyde could be followed by an intramolecular Mannich-type reaction.

Advanced Computational Modeling for Complex Interactions and Reaction Dynamics

Computational chemistry offers a powerful lens through which to understand the behavior of this compound at a molecular level. Unresolved questions that can be addressed through advanced modeling include:

Conformational Analysis: Performing detailed conformational searches to understand the preferred spatial arrangements of the molecule and the energy barriers between them. This is crucial for predicting its interaction with other molecules and its reactivity.

Reaction Mechanism Simulation: Using Density Functional Theory (DFT) and other methods to model the transition states and energy profiles of potential reactions. This can help predict the feasibility of the novel transformations described in section 8.2 and guide experimental design.

Solvent Effects: Modeling how different solvent environments influence the compound's conformation and reactivity, particularly the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups.

Integration of this compound into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. semanticscholar.org The dual functionality of this compound makes it an ideal candidate for inclusion in such reactions. Future research should explore its role in:

Ugi and Passerini-type Reactions: Investigating its use as the alcohol or amine component in classic isocyanide-based MCRs. The steric bulk may influence the stereochemical outcome or reaction rate in interesting ways.

Novel MCR Scaffolds: Designing new MCRs where this compound serves as a bifunctional building block to rapidly generate libraries of complex molecules with potential biological or material applications. For example, a reaction with an aldehyde and a suitable acid derivative could lead to novel heterocyclic scaffolds in a single step.

Design of Sustainable and Environmentally Benign Chemical Processes Utilizing the Compound

Aligning with the principles of green chemistry, future research should focus on utilizing this compound in environmentally benign processes. semanticscholar.org Key directions include:

As a Recyclable Catalyst or Ligand: The compound's polarity, imparted by the hydroxyl and amino groups, could be exploited to create catalysts that are soluble in green solvents (like water or ionic liquids) but can be easily separated from nonpolar product streams.

As a Bio-based Solvent or Additive: Investigating its potential, or that of its derivatives, as a biodegradable solvent or performance-enhancing additive, leveraging its amphiphilic character.

Synthesis from Renewable Feedstocks: A long-term goal would be to develop synthetic routes that start from bio-based platform chemicals, making the entire lifecycle of the compound more sustainable.

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound

To fully understand and optimize reactions involving this compound, the development of advanced analytical methods for real-time, in-situ monitoring is essential. While standard techniques like GC-MS and NMR are valuable, future research could focus on:

Process Analytical Technology (PAT): Implementing spectroscopic techniques such as Raman or mid-infrared (FTIR) spectroscopy with fiber-optic probes to monitor reaction kinetics and the formation of intermediates directly within the reaction vessel. copernicus.org

Hyphenated Chromatographic Techniques: Developing advanced LC-MS or GCxGC methods to resolve and identify complex mixtures that may arise from its use in MCRs or from unexpected side reactions.

Sensor Development: Exploring the design of chemical sensors or biosensors that can selectively detect and quantify this compound in complex matrices, which would be particularly useful for process control and environmental monitoring.

A comparison of potential analytical techniques for in-situ monitoring is provided below:

| Analytical Technique | Advantages | Potential Challenges for This Compound |

| In-Situ FTIR/Raman | Real-time kinetic data, no sample extraction needed. | Overlapping spectral bands with reagents and solvents; potential for weak signals. |

| Automated HPLC/UPLC | High resolution and sensitivity for complex mixtures. | Requires automated sampling and dilution; potential for on-column reactions. |

| Reaction Calorimetry (RC1) | Provides real-time thermodynamic and kinetic data. | Indirect measurement of concentration; requires careful calibration. |

Q & A

Q. What are the common synthetic routes for 3-methyl-3-(methylamino)butan-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-methyl-3-oxobutan-1-ol using methylamine and a reducing agent like sodium cyanoborohydride. Optimizing pH (6–7) and temperature (25–40°C) is critical to suppress side reactions such as over-reduction or imine hydrolysis. Solvent choice (e.g., methanol or THF) also impacts reaction efficiency. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the methylamino group (δ ~2.2 ppm for N–CH₃) and alcohol moiety (δ ~3.5 ppm for –CH₂OH).

- IR : Stretching frequencies at ~3350 cm⁻¹ (–OH) and ~1600 cm⁻¹ (N–H bending) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 118.1) and fragmentation patterns to confirm structure .

Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tertiary amine and adjacent hydroxyl group create steric hindrance, limiting nucleophilic attack at the β-carbon. Steric effects can be mitigated using bulky leaving groups (e.g., tosylates) or polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies using HPLC monitoring are recommended to track substitution progress .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s oxidation behavior under varying pH conditions?

- Methodological Answer : Conflicting oxidation products (e.g., ketones vs. carboxylic acids) may arise from pH-dependent mechanisms. At acidic pH (pH 3–5), Cr(VI) oxidants favor ketone formation via alcohol dehydrogenation, while alkaline conditions (pH >10) promote further oxidation to carboxylic acids. Controlled experiments with potentiometric titration and in-situ FTIR can clarify intermediate species .

Q. What computational models are suitable for predicting the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with GPCRs or monoamine transporters. Parameterize the compound’s force field using quantum mechanical calculations (DFT, B3LYP/6-31G*). Validate predictions with SPR binding assays or radioligand displacement studies .

Q. How can enantiomeric purity be enhanced during asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) can induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Recrystallization in hexane/ethyl acetate mixtures improves ee >98% .

Safety and Regulatory Considerations

Q. What occupational exposure limits (OELs) apply to this compound in laboratory settings?

- Methodological Answer : While specific OELs for this compound are not established, analogs like 3-methylbutan-1-ol have OELs of 45–75 mg/m³ (8-hr TWA). Use fume hoods and PPE (nitrile gloves, respirators with organic vapor cartridges). Monitor airborne concentrations via GC-MS or OSHA Method 07 .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from protonation states: the free base is lipid-soluble (logP ~1.2), while the hydrochloride salt is water-soluble. Standardize solvent systems (e.g., PBS pH 7.4 vs. chloroform) and report ionization states explicitly. Use shake-flask experiments with UV-Vis quantification for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes